molecular formula C15H15N3O2S B1452169 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1105192-32-2

4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B1452169
M. Wt: 301.4 g/mol
InChI Key: MTHXZSDELLIGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H15N3O2S and a molecular weight of 301.36 . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine consists of a benzothiazole ring substituted with two methoxy groups at positions 4 and 7, and an N-(pyridin-3-ylmethyl) group at position 2 .

Scientific Research Applications

Synthesis and Chemical Properties

4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine and its derivatives are notable for their varied chemical properties and synthesis methods. The compound's versatility is highlighted in research focusing on its synthesis through oxidative C–S bond formation strategies, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This process is distinguished by its metal-free approach, broad substrate scope, short reaction times, and straightforward product purification (Mariappan et al., 2016). The compound also serves as a key functional unit in diverse chemical structures, showing interesting dynamic tautomerism and divalent N(I) character in its various isomeric structures (Bhatia et al., 2013).

Application in Catalysis

In the domain of catalysis, the compound has been explored for its effectiveness in hydroxylation reactions. Diiron(III) complexes containing derivatives of the compound were studied as functional models for methane monooxygenases, showing promising results in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). Moreover, dioxidovanadium(V) complexes incorporating derivatives of the compound exhibited catalytic activity in the oxidation of olefins, demonstrating the versatility of these complexes in different catalytic contexts (Ghorbanloo et al., 2017).

Fluorescence and Sensing Applications

The compound's derivatives have also found applications in fluorescence and sensing. Specifically, novel iron ion fluorescent probes based on derivatives of the compound have been developed, showing excellent selectivity and sensitivity for the recognition of iron ions among other common metal ions (Wei, 2012).

Pharmaceutical and Biological Applications

In the realm of pharmaceutical research, derivatives of the compound have been part of studies focusing on their biological activity. For instance, the synthesis, spectroscopic analysis, and in vitro antitumor activity of Schiff base derivatives of the compound were investigated, highlighting the potential of these compounds in cancer treatment (El-Aziz et al., 2013).

properties

IUPAC Name

4,7-dimethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-19-11-5-6-12(20-2)14-13(11)18-15(21-14)17-9-10-4-3-7-16-8-10/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHXZSDELLIGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 5
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 6
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.